molecular formula C11H16O5 B1609828 Diethyl 3-oxocyclopentane-1,1-dicarboxylate CAS No. 180573-13-1

Diethyl 3-oxocyclopentane-1,1-dicarboxylate

Cat. No.: B1609828
CAS No.: 180573-13-1
M. Wt: 228.24 g/mol
InChI Key: XBSAEVIOKMQREK-UHFFFAOYSA-N
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Description

Diethyl 3-oxocyclopentane-1,1-dicarboxylate (CAS 180573-13-1) is a high-purity chemical building block essential for advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol, features a cyclopentane ring structure bearing two ethyl ester groups at the 1-position and a ketone moiety at the 3-position . This unique arrangement of functional groups makes it a highly versatile and reactive intermediate. The ketone group is susceptible to nucleophilic addition and participates in keto-enol tautomerism, while the ester groups can undergo hydrolysis, reduction, or serve as points for further functionalization . A common and efficient laboratory synthesis involves the base-catalyzed condensation of diethyl malonate with cyclopentanone, a reaction that proceeds with high yield . Its primary research value lies in its role as a key precursor for synthesizing complex cyclopentanone derivatives, which are privileged structures in pharmaceutical and agrochemical development . The compound's reactivity profile allows researchers to construct a diverse array of molecular architectures, making it invaluable for constructing chemical libraries for biological screening and for the production of specialty chemicals . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not intended for medical, human, or veterinary use .

Properties

IUPAC Name

diethyl 3-oxocyclopentane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSAEVIOKMQREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450507
Record name 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180573-13-1
Record name 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Diethyl Malonate with Cyclopentanone

The most common laboratory synthesis of diethyl 3-oxocyclopentane-1,1-dicarboxylate involves the condensation of diethyl malonate with cyclopentanone in the presence of a base such as sodium ethoxide. This reaction proceeds via a base-catalyzed condensation mechanism, where the active methylene group of diethyl malonate attacks the carbonyl carbon of cyclopentanone, followed by cyclization and ester formation.

  • Reagents: Diethyl malonate, cyclopentanone, sodium ethoxide (base)
  • Solvent: Typically ethanol or another suitable polar solvent
  • Temperature: Mild heating to reflux temperature (~60–80 °C)
  • Reaction Time: Several hours (commonly 4–12 hours) to ensure completion
  • Yield: High, often exceeding 80% under optimized conditions

This method is favored for its simplicity and the availability of starting materials. The reaction conditions can be adjusted to optimize yield and minimize side products.

Catalytic Carbonylation Methods

Industrial and advanced synthetic methods utilize catalytic carbonylation techniques. For example, palladium-catalyzed carbonylation of cyclopentenone derivatives in the presence of methanol can produce dimethyl or diethyl esters of 3-oxocyclopentane-1-carboxylic acid derivatives, which can be adapted for this compound synthesis.

  • Catalyst: Palladium complexes
  • Solvent: Methanol or ethanol (as esterifying agent)
  • Temperature: 20–100 °C (preferably 40–80 °C for optimal control)
  • Reaction Time: 1–20 hours depending on scale and catalyst efficiency
  • Additional Conditions: Controlled addition/removal of water or alcohol to shift equilibrium

This method allows for precise control over reaction parameters and is suitable for large-scale production with high purity requirements.

Industrial Production Methods

Industrial synthesis typically involves large-scale batch or continuous flow reactors with optimized parameters:

  • Reaction Scale: Multi-kilogram to ton scale
  • Catalysts: Efficient base catalysts or palladium-based catalysts
  • Temperature and Pressure: Controlled to maintain reaction selectivity and minimize by-products
  • Purification: Advanced techniques such as distillation, crystallization, and solvent extraction to achieve high purity

The industrial process emphasizes reproducibility, safety, and environmental compliance, often employing green chemistry principles to reduce waste and energy consumption.

Chemical Reaction Analysis Relevant to Preparation

Understanding the reactivity of this compound is essential for optimizing its synthesis and subsequent applications.

Reaction Type Common Reagents Reaction Conditions Major Products
Condensation Diethyl malonate, base (NaOEt) Reflux in ethanol, 4–12 hours This compound
Oxidation KMnO4, CrO3 Mild heating, aqueous or organic Oxidized cyclopentanone derivatives
Reduction LiAlH4, NaBH4 Anhydrous conditions, low temp Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
Substitution Amines, alcohols, thiols Varies, often reflux or mild heat Substituted cyclopentanone derivatives

These reactions highlight the compound’s versatility and inform the choice of conditions during preparation to avoid undesired side reactions.

Research Findings and Optimization Insights

  • Reaction Optimization: Studies indicate that controlling the base concentration and reaction temperature in the condensation step significantly affects yield and purity. Excess base can lead to side reactions, while insufficient base results in incomplete conversion.
  • Catalyst Efficiency: Palladium catalysts in carbonylation reactions demonstrate high turnover numbers and selectivity, enabling milder conditions and shorter reaction times.
  • Solvent Effects: Polar protic solvents such as ethanol facilitate ester formation and improve solubility of reactants, enhancing reaction rates.
  • Purification: Crystallization from suitable solvents improves product purity, critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

Method Key Reagents Conditions Scale Advantages Limitations
Base-Catalyzed Condensation Diethyl malonate, cyclopentanone, sodium ethoxide Reflux in ethanol, 4–12 h Lab to pilot Simple, high yield Requires careful base control
Catalytic Carbonylation Cyclopentenone, Pd catalyst, methanol/ethanol 20–100 °C, 1–20 h Industrial High purity, scalable Catalyst cost, sensitivity
Oxidation/Reduction Pathways KMnO4, CrO3, LiAlH4 Variable Lab scale Useful for derivatives Side reactions possible

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
DECD serves as a crucial intermediate for synthesizing various cyclopentanone derivatives. These derivatives are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals . The presence of both ketone and ester functionalities allows for multiple chemical transformations, enhancing its utility in organic synthesis.

Reactions Involving DECD
The compound undergoes several types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : Functional groups can be substituted with halogens or other moieties.

Medicinal Chemistry

Therapeutic Potential
Research indicates that DECD and its derivatives may exhibit anti-inflammatory and analgesic properties. These effects are attributed to the compound's ability to interact with specific molecular targets, influencing enzyme activity and metabolic pathways.

Case Studies

  • Anti-inflammatory Activity : Studies have shown that cyclopentanone derivatives can inhibit inflammatory pathways, suggesting DECD may have similar effects.
  • Analgesic Properties : Preliminary investigations into the biological activity of DECD suggest potential analgesic effects, warranting further exploration in clinical settings.

Industrial Applications

Production of Specialty Chemicals
DECD is employed in the production of specialty chemicals and materials. Its unique five-membered ring structure imparts specific reactivity profiles that are beneficial in creating high-value chemical products .

Chemical Libraries for Biological Screening
Due to its diverse functional groups, DECD is also utilized in constructing chemical libraries for biological screening. These libraries facilitate the identification of new drug candidates by testing interactions with biological targets such as enzymes and receptors .

Mechanism of Action

The mechanism of action of diethyl 3-oxocyclopentane-1,1-dicarboxylate involves its role as an intermediate in various chemical reactions. It can undergo nucleophilic attack, oxidation, and reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Diethyl cyclopentane-1,1-dicarboxylate (CAS 4167-77-5)

  • Structure : Cyclopentane ring with two ethyl ester groups at 1,1-positions; lacks the 3-oxo group.
  • Molecular Formula : C₁₁H₁₆O₄ (MW: 212.245 g/mol) .
  • Key Differences :
    • The absence of the ketone reduces polarity and reactivity toward nucleophiles.
    • Used in hydrogenation studies, requiring prolonged reaction times (e.g., 120–336 hours at 120°C) .
    • Lower molecular weight (212 vs. 228) and boiling point compared to the oxo derivative.

Diethyl cyclopent-3-ene-1,1-dicarboxylate (CAS 21622-00-4)

  • Structure : Cyclopentene ring with a double bond at position 3 and two ethyl esters.
  • Molecular Formula : C₁₁H₁₄O₄ (MW: 210.23 g/mol) .
  • Key Differences :
    • The double bond enables olefin metathesis and isomerization reactions, as shown in continuous flow reactors with ruthenium catalysts .
    • ¹³C NMR signals for sp² carbons (~125–135 ppm) contrast with the ketone’s carbonyl signal in the oxo analog .

Diethyl cyclohexane-1,1-dicarboxylate (CAS 1139-13-5)

  • Structure : Cyclohexane ring with 1,1-diesters.
  • Molecular Formula : C₁₂H₁₈O₄ (MW: 242.27 g/mol) .
  • Key Differences :
    • Larger ring size reduces ring strain and alters steric effects.
    • Hydrogenation of cyclohexene derivatives proceeds faster than cyclopentane analogs under similar conditions .

Diethyl cyclopropane-1,1-dicarboxylate

  • Structure : Strained cyclopropane ring with 1,1-diesters.
  • Molecular Formula : C₉H₁₂O₄ (MW: 208.19 g/mol) .
  • Key Differences :
    • High ring strain facilitates ring-opening reactions, such as polymerization or nucleophilic attack.
    • Lower thermal stability due to strain, requiring careful handling to avoid decomposition .

Diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate (CAS 10088-87-6)

  • Structure : Cyclopentane with two ketones (4,5-positions) and diesters at 1,3-positions.
  • Molecular Formula : C₁₁H₁₄O₆ (MW: 242.225 g/mol) .
  • Higher density (1.275 g/cm³) compared to the mono-oxo derivative (estimated ~1.2 g/cm³) .

Physical and Spectral Properties Comparison

Compound Molecular Weight (g/mol) Key NMR Signals (¹³C, δ ppm) Boiling Point (°C) Density (g/cm³)
Diethyl 3-oxocyclopentane-1,1-dicarboxylate 228.24 193.7 (C=O), 167.9 (ester) Not reported ~1.2 (estimated)
Diethyl cyclopentane-1,1-dicarboxylate 212.25 54.8 (ring CH₂), 21.5 (CH₃) Not reported ~1.1
Diethyl cyclopent-3-ene-1,1-dicarboxylate 210.23 125.4 (sp² C), 129.7 (ester) Not reported ~1.15
Diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate 242.23 143.4 (C=O), 127.4 (ester) Not reported 1.275

Biological Activity

Diethyl 3-oxocyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O5C_{11}H_{16}O_{5} and a molecular weight of 228.24 g/mol. It is primarily utilized in organic synthesis and has garnered interest in biological research due to its potential applications in enzyme-catalyzed reactions and metabolic pathways.

This compound is characterized by its five-membered cyclopentane ring structure, which allows it to participate in various chemical transformations. It can be synthesized through several methods, including the reaction of diethyl malonate with cyclopentanone in the presence of a base like sodium ethoxide. The reaction proceeds via a condensation mechanism, yielding the desired product with high efficiency under controlled conditions.

Biological Activity

This compound has been studied for its biological activity, particularly in the context of enzyme-catalyzed reactions. Its role as an intermediate in the synthesis of cyclopentanone derivatives makes it significant for various biochemical pathways:

  • Enzyme-Catalyzed Reactions : The compound serves as a substrate or intermediate in enzymatic processes, facilitating the study of metabolic pathways involving cyclopentanone derivatives.
  • Potential Therapeutic Applications : Research indicates that derivatives of this compound may have therapeutic potential, including anti-cancer and anti-fungal properties .

The mechanism of action for this compound involves its reactivity as an intermediate. It can undergo nucleophilic attack, oxidation, and reduction, leading to various products. The specific pathways and molecular targets depend on the reaction conditions applied.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
Diethyl 3-oxocyclobutane-1,1-dicarboxylateFour-membered ringFewer reactive sites compared to cyclopentane derivative
Diethyl 3-oxocyclohexane-1,1-dicarboxylateSix-membered ringIncreased steric hindrance affecting reactivity

The five-membered ring structure of this compound imparts unique chemical properties that enhance its utility in organic synthesis .

Case Study: Synthesis and Application in Drug Development

A notable study explored the synthesis of various cyclopentanone derivatives from this compound. These derivatives were evaluated for their biological activities, including anti-cancer properties. The results indicated that certain synthesized compounds exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for drug development .

Research Findings on Enzymatic Pathways

Research has highlighted the role of this compound in studying specific enzymatic pathways. For instance, it was utilized to investigate the catalytic mechanisms of certain enzymes involved in metabolic processes. The findings demonstrated how variations in substrate structure influenced enzyme activity and specificity .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The compound undergoes controlled hydrolysis under acidic conditions to yield 3-oxocyclopentane-1-carboxylic acid or its esters. Reaction outcomes depend on the presence of water/alcohol and acid catalysts:

Condition Catalyst Product Yield Control
Excess water + H₂SO₄/HClMineral/organic acids3-oxocyclopentane-1-carboxylic acidWater addition favors acid formation
Excess alcohol + p-TsOHp-Toluenesulfonic acidDiester derivativesAlcohol addition favors ester retention
Solvent: Hydrocarbons/ethers0.001–30 mol% catalyst loadingMixtures of acid/ester (adjustable ratio)Temperature: 20–100°C; Time: 1–20 h

The reaction mechanism involves acid-catalyzed ester hydrolysis followed by optional decarboxylation. For example, heating the diester with 10% hydrochloric acid selectively removes one ester group, yielding monoesters or acids .

Functionalization at the Ketone Position

The ketone group participates in nucleophilic additions and condensations. For instance:

  • Aldol Reactions : Under basic conditions, the α-hydrogens adjacent to the ketone undergo deprotonation, enabling coupling with aldehydes.

  • Grignard Additions : Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. Subsequent ester hydrolysis can generate dicarboxylic acids.

Stability and Handling Considerations

  • Storage : Stable at RT under anhydrous conditions; avoid prolonged exposure to moisture .

  • Solubility : Compatible with dichloromethane, ethers, and hydrocarbons .

  • Decomposition : Prolonged heating above 100°C may lead to decarboxylation or ketone degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3-oxocyclopentane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-oxocyclopentane-1,1-dicarboxylate

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